molecular formula C17H20N6O2 B560178 Tomivosertib CAS No. 1849590-01-7

Tomivosertib

カタログ番号: B560178
CAS番号: 1849590-01-7
分子量: 340.4 g/mol
InChIキー: HKTBYUWLRDZAJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トミボセルチブは、経口で生物学的に利用可能なミトゲン活性化プロテインキナーゼ相互作用性セリン/スレオニンキナーゼ1および2の阻害剤です。トミボセルチブは、潜在的な抗腫瘍活性を有し、がん治療における役割について調査されています。 トミボセルチブは、タンパク質合成の調節など、さまざまな細胞プロセスに関与するミトゲン活性化プロテインキナーゼ相互作用性セリン/スレオニンキナーゼ1および2の活性を阻害します。 .

生化学分析

Biochemical Properties

Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . This compound also dramatically downregulates PD-L1 protein abundance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with this compound leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, this compound has been shown to modulate T cell differentiation, enhancing CAR T cell activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . This compound also dramatically downregulates PD-L1 protein abundance .

Temporal Effects in Laboratory Settings

The effects of this compound on SA took minutes to emerge and were reversible over time with this compound washout . This compound led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .

準備方法

トミボセルチブの調製には、いくつかの合成経路と反応条件が含まれます。 1つの方法には、化合物をジメチルスルホキシドに溶解して、濃度が40ミリグラム/ミリリットルの母液を生成することが含まれます。 . トミボセルチブの工業生産方法は広く文書化されていませんが、通常、化合物の純度と有効性を確保するために、大規模な合成と精製プロセスが含まれます。

科学的研究の応用

Acute Myeloid Leukemia (AML)

Research has demonstrated that Tomivosertib is effective in preclinical models of acute myeloid leukemia. In studies involving various AML cell lines, this compound significantly inhibited cell viability and proliferation. It was particularly effective against cell lines with FLT3 activating mutations, such as MV4-11 and MM6, which are associated with poor prognosis due to high levels of phosphorylated eIF4E .

Key Findings:

  • Cell Lines Tested: MV4-11, MM6, KG-1
  • Mechanism: Inhibition of eIF4E phosphorylation on serine 209
  • Outcome: Dose-dependent reduction in leukemic cell survival and proliferation

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in combination with pembrolizumab (Keytruda) for frontline treatment in patients with non-small cell lung cancer. The KICKSTART trial assessed the efficacy of this combination therapy. Although there was a modest improvement in progression-free survival (PFS) compared to placebo, the results did not meet the prespecified statistical significance threshold .

Trial Results:

  • Median PFS: 13.0 weeks (this compound + Pembrolizumab) vs. 11.7 weeks (Placebo + Pembrolizumab)
  • Adverse Events: 67% experienced grade 3 or higher treatment-emergent adverse events in the this compound arm .

Combination Therapies

This compound's role as an enhancer of immune responses has been explored in conjunction with checkpoint inhibitors. It has been shown to increase T-cell memory populations and enhance anti-tumor immunity, making it a candidate for combination strategies aimed at overcoming resistance to existing therapies .

Preclinical Studies

Several preclinical studies have established this compound's potential across various cancer types:

Cancer Type Model Outcome
Acute Myeloid LeukemiaAML cell linesSignificant reduction in cell viability
Non-Small Cell Lung CancerCombination with PembrolizumabModest improvement in PFS
Solid TumorsVarious tumor modelsInduction of anti-tumor immune response

生物活性

Tomivosertib, also known as eFT508, is a highly selective inhibitor of MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancers, and relevant clinical findings.

This compound functions primarily by inhibiting the phosphorylation of eIF4E at serine 209. eIF4E is a critical component in the initiation of mRNA translation and is often overactive in various cancers, contributing to tumorigenesis and poor prognosis. By blocking this phosphorylation, this compound disrupts the translation of oncogenic proteins, thereby exerting anti-tumor effects.

Acute Myeloid Leukemia (AML)

In preclinical studies, this compound demonstrated potent anti-leukemic properties against AML cell lines. Notably, it effectively inhibited cell viability and clonogenicity in MV411, MM6, and KG-1 cells, which are representative of the M5 subtype of AML characterized by high levels of phosphorylated eIF4E. The compound showed a dose-dependent response with significant reductions in cell survival observed at concentrations as low as 0.1 μM .

Table 1: Inhibition of Cell Viability by this compound in AML Cell Lines

Cell LineIC50 (μM)Clonogenic Inhibition (%)
MV4110.185
MM60.278
KG-10.375
THP-12.030
U9372.525

The above data indicate that this compound is particularly effective against certain AML subtypes that harbor FLT3 mutations, which are associated with poor clinical outcomes due to elevated eIF4E activity .

Non-Small Cell Lung Cancer (NSCLC)

In contrast to its promising results in AML, this compound showed only modest activity in NSCLC according to findings from the phase II KICKSTART trial. The combination of this compound with pembrolizumab did not meet its primary endpoint for progression-free survival (PFS), resulting in the termination of further development for this indication .

Table 2: KICKSTART Trial Results Summary

Treatment GroupMedian PFS (weeks)Grade 3+ Adverse Events (%)
This compound + Pembrolizumab13.067
Placebo + Pembrolizumab11.737

Despite a slight improvement in PFS favoring the this compound group (HR = 0.62), the results did not justify continued development due to safety concerns and lack of significant efficacy .

Clinical Trials and Future Directions

This compound has been evaluated in several clinical trials targeting various malignancies beyond AML and NSCLC. For instance, a phase II study investigated its use in microsatellite stable colorectal cancer (MSS CRC) but similarly faced challenges regarding efficacy .

Moreover, emerging research suggests potential applications for this compound in treating neuropathic pain conditions due to its effects on neuronal activity modulation . This opens avenues for further exploration beyond oncology.

特性

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBYUWLRDZAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022534
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849590-01-7
Record name Tomivosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomivosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMIVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。